N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
Brand Name: Vulcanchem
CAS No.: 1251689-59-4
VCID: VC7763068
InChI: InChI=1S/C21H17N3O2S2/c25-20(24-21-23-16-3-1-2-4-18(16)28-21)14-7-9-15(10-8-14)26-11-19-22-17(12-27-19)13-5-6-13/h1-4,7-10,12-13H,5-6,11H2,(H,23,24,25)
SMILES: C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4
Molecular Formula: C21H17N3O2S2
Molecular Weight: 407.51

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide

CAS No.: 1251689-59-4

Cat. No.: VC7763068

Molecular Formula: C21H17N3O2S2

Molecular Weight: 407.51

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide - 1251689-59-4

Specification

CAS No. 1251689-59-4
Molecular Formula C21H17N3O2S2
Molecular Weight 407.51
IUPAC Name N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
Standard InChI InChI=1S/C21H17N3O2S2/c25-20(24-21-23-16-3-1-2-4-18(16)28-21)14-7-9-15(10-8-14)26-11-19-22-17(12-27-19)13-5-6-13/h1-4,7-10,12-13H,5-6,11H2,(H,23,24,25)
Standard InChI Key ODAMUTIILAVIRH-UHFFFAOYSA-N
SMILES C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound’s structure integrates a benzothiazole ring linked via an amide bond to a benzamide scaffold, which is further substituted with a methoxy group connected to a 4-cyclopropylthiazole moiety. The presence of sulfur and nitrogen atoms in the thiazole rings enhances its ability to participate in hydrogen bonding and π-π interactions, critical for target binding . The IUPAC name, N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide, reflects this intricate connectivity.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1251689-59-4
Molecular FormulaC<sub>21</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight407.51 g/mol
SolubilitySoluble in organic solvents
SMILESC1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4

The cyclopropyl group on the thiazole ring introduces steric constraints that may influence conformational flexibility and receptor selectivity . Computational analyses predict moderate lipophilicity (LogP ≈ 3.2), suggesting balanced membrane permeability and aqueous solubility.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide involves sequential coupling reactions:

  • Formation of the 4-Cyclopropylthiazole Intermediate: Cyclopropanation of allylic precursors followed by thiazole ring closure using Hantzsch thiazole synthesis.

  • Methoxybenzamide Backbone Preparation: Etherification of 4-hydroxybenzamide with the thiazole-methyl chloride intermediate.

  • Amide Coupling: Reaction of the benzamide derivative with 2-aminobenzothiazole under peptide coupling conditions (e.g., EDC/HOBt).

Microwave-assisted synthesis, as demonstrated for analogous thiazoles , could reduce reaction times from hours to minutes while improving yields (e.g., 75–90% for key steps) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Cyclopropane dicarboxylate, DMF, 80°C68%
2K<sub>2</sub>CO<sub>3</sub>, DMSO, 120°C82%
3EDC, HOBt, CH<sub>2</sub>Cl<sub>2</sub>, rt76%

Analytical Validation

Spectroscopic data confirm the structure:

  • IR: Peaks at 1670 cm<sup>−1</sup> (C=O stretch) and 1266 cm<sup>−1</sup> (C=S) .

  • <sup>1</sup>H NMR: Signals at δ 3.76 ppm (CH<sub>2</sub> of cyclopropane) and δ 7.36–8.24 ppm (aromatic protons) .

  • MS: Molecular ion peak at m/z 407.51.

CompoundTargetIC<sub>50</sub>/K<sub>d</sub>
Analog A (Thiazole-amide)EGFR Kinase18 nM
Analog B (Benzothiazole)COX-20.12 µM
Analog C (Triazole-thiazole)C. albicans4 µg/mL

Challenges and Future Directions

Metabolic Stability and Toxicity

Thiazole derivatives often face rapid hepatic clearance (t<sub>1/2</sub> < 2 h) due to CYP450-mediated oxidation . Structural modifications, such as fluorine substitution, could improve metabolic stability .

Synthetic Scalability

Current routes require costly catalysts (e.g., Pd/C for cyclopropanation). Flow chemistry and biocatalytic methods may enhance cost-efficiency .

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